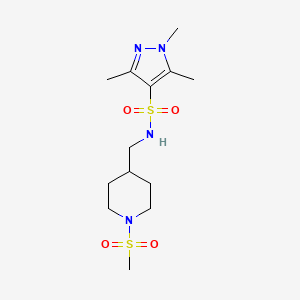

![molecular formula C23H20N2O3 B2988677 1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706069-62-6](/img/structure/B2988677.png)

1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

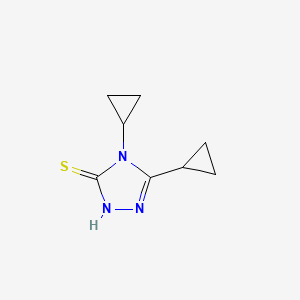

The compound seems to be a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, and a spiro[isobenzofuran-1,3’-piperidin] structure . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The benzoyl group is a functional group with the formula C6H5CO- .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrole ring, benzoyl group, and spiro[isobenzofuran-1,3’-piperidin] structure would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrrole rings can undergo electrophilic substitution reactions, and the benzoyl group can participate in various reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrrole ring could contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación

Cancer Research

Compounds with pyrrole derivatives have been used in cancer research , particularly in studying their cytotoxic activity against various cancer cell lines. For example, substituted triazolyl piperazinyl methanone derivatives have been screened for their in vitro cytotoxic activity .

Material Science

Pyrrole-containing polymers have been explored for their electrochemical and optical properties , which are valuable in material science for applications such as solar cells, light-emitting devices, and electrochromic devices .

Pharmaceutical Development

Pyrrole derivatives have been widely described for their diverse therapeutic applications as antibiotics, anti-inflammatories, anti-tubercular agents , cholesterol-reducing drugs, and antitumor agents .

Biochemical Analysis

In biochemical analysis, pyrrole derivatives can be used as reagents in various chemical reactions, including Suzuki Coupling and the synthesis of selective inhibitors for different enzymes .

Neuroscience

Compounds with piperidine structures have been investigated for their effects on neurological conditions and behaviors, such as reducing immobility time in mouse tail suspension tests .

Organic Synthesis

Pyrrole-containing compounds are also valuable in organic synthesis, where they can be used to create novel structures with potential biological activities .

Mecanismo De Acción

Target of Action

The compound, also known as 1’-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, is a derivative of pyrrole . Pyrrole derivatives have been known to target various enzymes and receptors, including dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Mode of Action

For instance, they can inhibit enzyme activity, block receptor binding, or interfere with protein-protein interactions . The triazole ring in some pyrrole derivatives can act as a hydrogen bond acceptor and donor, offering various types of binding to the target enzyme .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. For example, if the compound targets dihydrofolate reductase, it could affect the folate pathway and DNA synthesis . If it targets tyrosine kinase, it could impact signal transduction pathways .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For example, inhibition of dihydrofolate reductase could lead to decreased DNA synthesis and cell proliferation . Blocking tyrosine kinase could disrupt signal transduction and cellular responses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Its efficacy could be influenced by the presence of other compounds or drugs. Moreover, the compound’s action could be modulated by the physiological state of the cells or organism, such as the cell cycle stage or the presence of inflammation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1'-(4-pyrrol-1-ylbenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-21(17-8-10-18(11-9-17)24-13-3-4-14-24)25-15-5-12-23(16-25)20-7-2-1-6-19(20)22(27)28-23/h1-4,6-11,13-14H,5,12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOAMQBIILCBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C5=CC=CC=C5C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

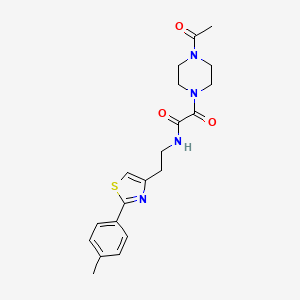

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)

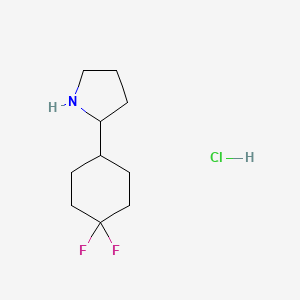

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)

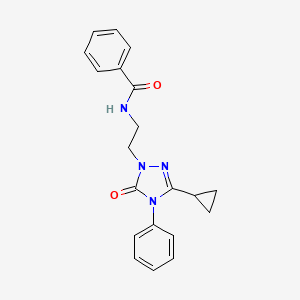

![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/no-structure.png)

![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)